Cefetamet pivoxil hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefetamet pivoxil hydrochloride involves the esterification of cefetamet with pivaloyloxymethyl chloride . The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cefetamet pivoxil hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release the active form, cefetamet.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Cefetamet.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Cefetamet pivoxil hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study ester hydrolysis and cephalosporin antibiotics.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Cefetamet pivoxil hydrochloride exerts its effects by inhibiting penicillin-binding proteins (PBPs) involved in the synthesis of bacterial cell walls . This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell wall instability and bacterial cell death . The active form, cefetamet, is responsible for this antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Cefaclor: Another cephalosporin antibiotic with similar antibacterial activity.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Cefotiam: A third-generation cephalosporin with similar pharmacokinetic properties.
Uniqueness of Cefetamet Pivoxil Hydrochloride
This compound is unique due to its oral bioavailability and its ability to be hydrolyzed into the active form, cefetamet . This makes it a valuable option for treating bacterial infections with an oral dosage form .
Properties
Molecular Formula |
C20H26ClN5O7S2 |
---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11+;/t12-,16-;/m1./s1 |
InChI Key |
XAAOHMIKXULDKJ-LZRHLYMTSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Origin of Product |
United States |
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